

Crystal structure and molecular conformation of Erythromycin A dihydrate

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Compound of Interest		
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An in-depth guide to the crystal structure and molecular conformation of **Erythromycin A dihydrate** for researchers, scientists, and drug development professionals.

Abstract

Erythromycin A, a widely used macrolide antibiotic, exists as a dihydrate crystalline form which is crucial for its stability and formulation. This technical guide provides a comprehensive overview of the crystal structure and molecular conformation of **Erythromycin A dihydrate**. The crystallographic data, including unit cell parameters, atomic coordinates, and key intramolecular dimensions, are presented in structured tables. Detailed experimental protocols for crystal growth and X-ray diffraction analysis, as reported in the seminal study by Stephenson et al. (1997), are also outlined. A visual representation of the experimental workflow is provided to further clarify the process of structure determination.

Crystal Structure of Erythromycin A Dihydrate

The crystal structure of **Erythromycin A dihydrate** was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P 21 21 21 with four molecules of erythromycin and eight molecules of water in the unit cell.[1]

Crystallographic Data

The fundamental crystallographic data for **Erythromycin A dihydrate** is summarized in the table below. This data is essential for understanding the packing of the molecules in the crystal



lattice.

Parameter	Value
Crystal System	Orthorhombic
Space Group	P 21 21 21
a (Å)	9.1829
b (Å)	9.6316
c (Å)	47.151
α (°)	90
β (°)	90
γ (°)	90
Volume (ų)	4172.9
Z	4
COD ID	5000127

Table 1: Unit cell parameters of **Erythromycin A dihydrate**.[1]

Atomic Coordinates

The asymmetric unit of the **Erythromycin A dihydrate** crystal contains one molecule of Erythromycin A and two molecules of water. The fractional atomic coordinates for the non-hydrogen atoms are provided in the following table. These coordinates define the precise position of each atom within the unit cell.

(Note: A comprehensive list of atomic coordinates is extensive. A selection of key atoms is presented here for illustrative purposes. For a complete list, please refer to the Crystallography Open Database entry 5000127.)



Atom	х	у	z
O1	0.5987	0.8943	0.3833
C1	0.5435	0.9998	0.3705
C2	0.4432	0.9497	0.3475

Table 2: Selected fractional atomic coordinates of **Erythromycin A dihydrate**.

Molecular Conformation

The conformation of the 14-membered lactone ring of Erythromycin A in the dihydrate crystal is a "folded-out" conformation. This conformation is stabilized by an intramolecular hydrogen bond between the hydroxyl group at C11 and the ketone at C9. The two sugar moieties, L-cladinose and D-desosamine, adopt chair conformations.

Selected Bond Lengths

The intramolecular bond lengths are within the expected ranges for their respective bond types.

Bond	Length (Å)
O1-C1	1.35
C1-C2	1.54
C1-O5	1.47

Table 3: Selected intramolecular bond lengths in **Erythromycin A dihydrate**.

Selected Bond Angles

The bond angles around the sp3 and sp2 hybridized carbon atoms are consistent with their expected geometries.



Atoms	Angle (°)
O1-C1-C2	109.8
O1-C1-O5	107.5
C2-C1-O5	110.1

Table 4: Selected intramolecular bond angles in **Erythromycin A dihydrate**.

Selected Torsion Angles

The torsion angles define the three-dimensional arrangement of the molecule and the conformation of the macrolide ring.

Atoms	Angle (°)
O5-C1-C2-C3	-175.4
C1-C2-C3-C4	170.1

Table 5: Selected intramolecular torsion angles in **Erythromycin A dihydrate**.

Experimental Protocols

The following sections detail the methodologies employed in the determination of the crystal structure of **Erythromycin A dihydrate** as reported by Stephenson et al. (1997).

Crystal Growth

Single crystals of **Erythromycin A dihydrate** suitable for X-ray diffraction were grown by slow evaporation from an aqueous ethanol solution.

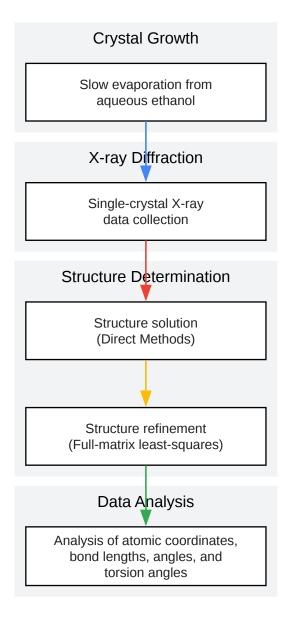
X-ray Data Collection and Structure Refinement



A single crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data were collected at room temperature using a four-circle diffractometer with graphite-monochromated Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the key stages in the determination of the crystal structure of **Erythromycin A dihydrate**.





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Experimental workflow for structure determination.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and molecular conformation of **Erythromycin A dihydrate**. The presented data and experimental protocols are fundamental for researchers and professionals involved in the development and manufacturing of erythromycin-based pharmaceuticals. A thorough understanding of the solid-state properties of this active pharmaceutical ingredient is essential for ensuring its quality, stability, and efficacy.

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